Locostatin is a small molecule initially identified for its ability to inhibit cellular locomotion []. It's primarily recognized for its interaction with Raf Kinase Inhibitory Protein (RKIP), a protein involved in regulating various cellular processes, including cell growth, differentiation, apoptosis, and metastasis [, , , , , , , ]. By modulating RKIP activity, Locostatin has emerged as a valuable tool for investigating the roles of RKIP in various biological pathways and disease models.
Locostatin features a core oxazolidinone ring structure. It possesses a but-2-enoyl substituent at the 3-position and a benzyl group at the 4-position of the oxazolidinone ring []. This specific arrangement, particularly the presence of the α,β-unsaturated carbonyl moiety, is crucial for its reactivity and interaction with RKIP [, ].
Locostatin's primary chemical reaction involves the covalent modification of a specific histidine residue (His86) within the ligand-binding pocket of RKIP [, ]. This reaction disrupts the interaction of RKIP with specific binding partners, including Raf-1 kinase and G protein-coupled receptor kinase 2 (GRK2) []. The reaction proceeds through a nucleophilic attack by the His86 imidazole ring on the electrophilic β-carbon of Locostatin's α,β-unsaturated carbonyl system. This is followed by hydrolysis, ultimately leading to the formation of a stable Locostatin-RKIP adduct [].
Locostatin exerts its effects by binding to the ligand-binding pocket of RKIP and covalently modifying His86 [, ]. This modification prevents RKIP from interacting with its usual binding partners, such as Raf-1 and GRK2 []. Consequently, Locostatin disrupts the normal functions of RKIP in various signaling pathways. For example, by preventing RKIP binding to Raf-1, Locostatin can indirectly influence the MAPK pathway, which is downstream of Raf-1 [, , , , , , ].
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 13966-05-7
CAS No.: 18120-67-7